
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
The compound "2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a pyridine derivative that contains a dioxaborolane ring, which is a boron-containing heterocycle. This structure is significant in synthetic chemistry, particularly in Suzuki coupling reactions, due to the presence of the boronate ester group which can facilitate carbon-carbon bond formation.
Synthesis Analysis
The synthesis of pyridine derivatives often involves nucleophilic substitution reactions and subsequent functional group transformations. For instance, the synthesis of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, was achieved through such a nucleophilic substitution reaction followed by a Suzuki reaction . This method could potentially be adapted for the synthesis of "2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives with a dioxaborolane ring has been characterized by various spectroscopic methods, including NMR and IR spectroscopy, as well as by single-crystal X-ray diffraction . These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions.
Chemical Reactions Analysis
Pyridine derivatives with boronate ester groups are known for their role in cross-coupling reactions, such as the Suzuki reaction, which is widely used in the formation of carbon-carbon bonds . The reactivity of these compounds can be influenced by the orientation of the dioxaborolane ring and the electronic properties of the pyridine ring, as suggested by ab initio calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's basicity, stability to oxidation, and reactivity towards radicals . The thermal stability of related compounds has been studied using thermal analysis techniques, providing insights into their decomposition patterns under various conditions . Additionally, the presence of the dioxaborolane ring can impact the compound's solubility and crystallinity, which are important factors in material science and pharmaceutical applications .
Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Synthesis
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : The exact methods of application are not specified, but it involves the use of a palladium catalyst .
- Results or Outcomes : The outcome of this process is the formation of pinacol benzyl boronate .
-
Scientific Field : Organic Synthesis
- Application : It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods of Application : The exact methods of application are not specified, but it involves the use of transition metal catalysts .
- Results or Outcomes : The outcome of this process is not specified .
For the compound “3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, which shows some similarities with the compound you mentioned, it has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
-
Scientific Field : Organic Synthesis
- Application : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods of Application : The exact methods of application are not specified, but it involves the use of a copper catalyst .
- Results or Outcomes : The outcome of this process is the formation of aryl boronates .
For the compound “3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, which shows some similarities with the compound you mentioned, it has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
-
Scientific Field : Organic Synthesis
- Application : This compound can be used for the synthesis of various boronic esters and boronic acids, which are important intermediates in organic synthesis .
- Methods of Application : The exact methods of application are not specified .
- Results or Outcomes : The outcome of this process is the formation of various boronic esters and boronic acids .
For the compound “3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, which shows some similarities with the compound you mentioned, it has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNRJKSLVTZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621106 | |
| Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
693774-10-6 | |
| Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

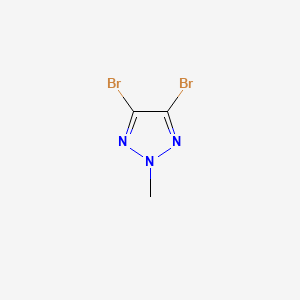

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)
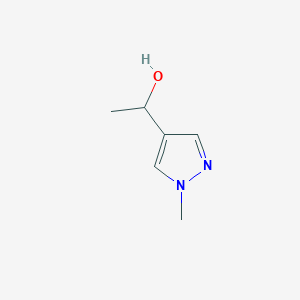
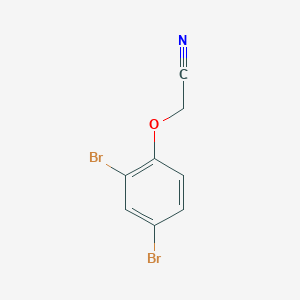
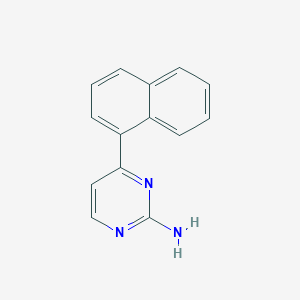
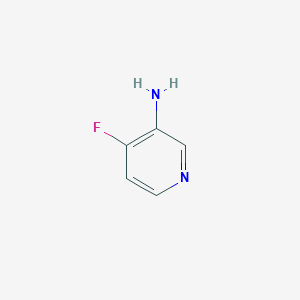
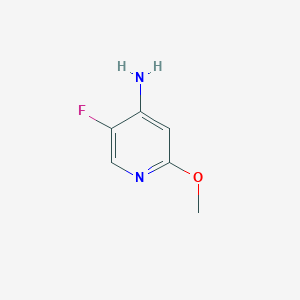


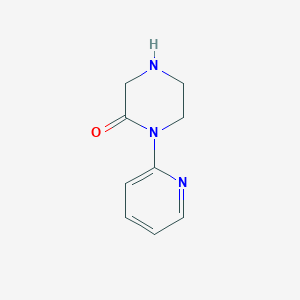
![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)